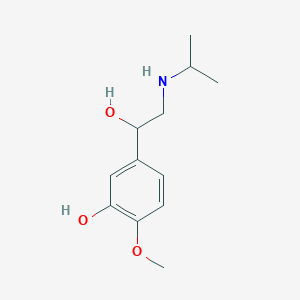
p-O-Methyl-isoproterenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-O-Methyl-isoproterenol: is a synthetic catecholamine and a non-selective beta-adrenergic receptor agonist. It is structurally related to isoproterenol, with the addition of a methyl group at the para position of the aromatic ring. This modification enhances its pharmacological properties, making it a valuable compound in both research and clinical settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-O-Methyl-isoproterenol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available compound, 3,4-dihydroxybenzaldehyde.
Methylation: The aromatic ring is methylated at the para position using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The resulting p-O-Methyl-3,4-dihydroxybenzaldehyde is then reduced to p-O-Methyl-3,4-dihydroxybenzyl alcohol using a reducing agent like sodium borohydride.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-O-Methyl-isoproterenol can undergo oxidation reactions, typically catalyzed by enzymes such as catechol-O-methyltransferase, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to its corresponding alcohols under mild reducing conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or enzymatic oxidation using catechol-O-methyltransferase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-O-Methyl-isoproterenol is used as a model compound in the study of beta-adrenergic receptor agonists. It helps in understanding the structure-activity relationship and the development of new therapeutic agents.
Biology: In biological research, this compound is used to study the effects of beta-adrenergic receptor activation on various physiological processes, including heart rate, muscle relaxation, and metabolic regulation.
Medicine: Clinically, this compound is used in the treatment of bradycardia, heart block, and bronchospasm. It is also used in cardiac stress testing to evaluate heart function.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new beta-adrenergic receptor agonists and antagonists.
Wirkmechanismus
p-O-Methyl-isoproterenol exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Upon binding, it activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle, increased heart rate, and enhanced cardiac output. The molecular targets include the beta-adrenergic receptors, adenylate cyclase, and downstream signaling pathways involving protein kinase A.
Vergleich Mit ähnlichen Verbindungen
Isoproterenol: A non-selective beta-adrenergic agonist used in similar clinical settings.
Epinephrine: A naturally occurring catecholamine with both alpha and beta-adrenergic activity.
Norepinephrine: Another naturally occurring catecholamine with primarily alpha-adrenergic activity.
Uniqueness: p-O-Methyl-isoproterenol is unique due to the presence of the methyl group at the para position, which enhances its pharmacological properties. This modification provides a longer duration of action and increased potency compared to isoproterenol. Additionally, it has a more selective action on beta-adrenergic receptors, making it a valuable tool in both research and clinical applications.
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19NO3/c1-8(2)13-7-11(15)9-4-5-12(16-3)10(14)6-9/h4-6,8,11,13-15H,7H2,1-3H3 |
InChI-Schlüssel |
OTLFCSFQBDQCDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


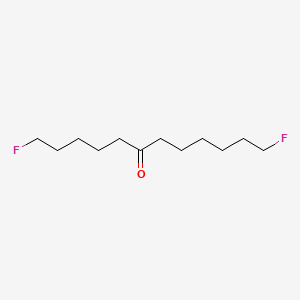
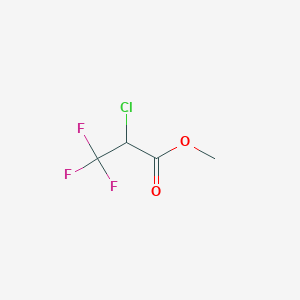

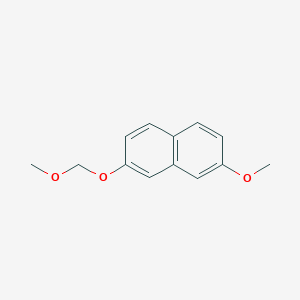

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
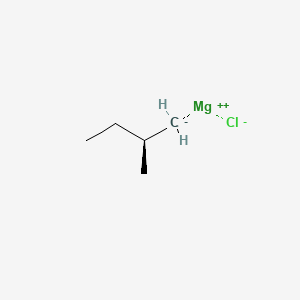
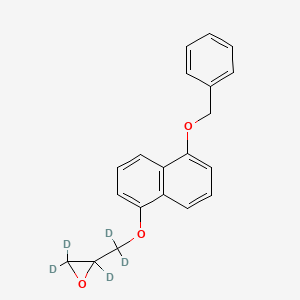
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
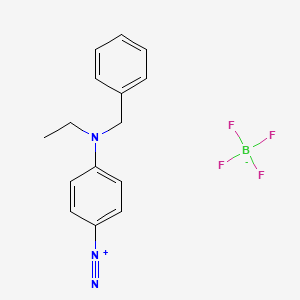
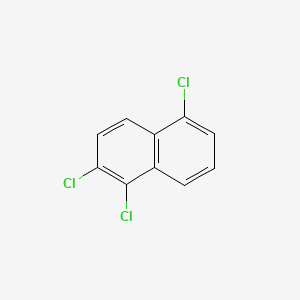
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

